Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
Overview
Description
18:0-22:6 PA or 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphate (sodium salt) is a sodium salt of phosphatidic acid, with substitution of stearic acid and docosahexaenic acid at the sn-1 and sn-2 positions respectively, in the glycerol backbone.
Scientific Research Applications
Synthesis and Biological Activity :
- Hong et al. (2019) reported on the stereoselective synthesis of maresin-like lipid mediators, which are chemically similar to the sodium compound . These synthesized compounds showed potent biological activity, suggesting a potential for therapeutic applications in inflammation and other conditions (Hong et al., 2019).
Extraction from Biological Sources :
- Frangulyan et al. (1987) isolated polyenic acids, including docosa-4Z,7Z,10Z,13Z,16Z,19Z-hexaenoic acids, from insulin production waste. This demonstrates the feasibility of obtaining similar compounds from biological sources, which might be applicable for the sodium compound as well (Frangulyan et al., 1987).
Chemical Modification and Bioactivity :
- Carullo et al. (2022) synthesized a quercetin derivative using docosahexaenoic acid, closely related to the sodium compound in structure. This derivative exhibited antioxidant properties and influenced cell viability and migration, suggesting the potential for similar compounds in therapeutic applications (Carullo et al., 2022).
Structural Analysis and Biosynthesis :
- Mikhailova et al. (1995) discovered novel polyunsaturated fatty acids in green macroalgae, providing insight into the structural diversity and biosynthesis pathways of similar compounds. This study could inform research into the biosynthesis of related sodium compounds (Mikhailova et al., 1995).
Anti-inflammatory Properties :
- Serhan et al. (2006) explored the anti-inflammatory actions of neuroprotectin D1, derived from docosahexaenoic acid, which shares structural similarities with the sodium compound. Their findings highlight the potential anti-inflammatory properties of such compounds (Serhan et al., 2006).
properties
IUPAC Name |
sodium;[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(45)51-41(40-50-52(46,47)48)39-49-42(44)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2;/h5,7,11,13,17,19,21-22,26,28,32,34,41H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3,(H2,46,47,48);/q;+1/p-1/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-;/t41-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCFQIVGOJWNBA-VOYBGDFJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72NaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677123 | |
Record name | Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate | |
CAS RN |
474943-30-1 | |
Record name | Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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